molecular formula C16H23NO B231028 D-6-Methyl-8-cyanomethylergoline CAS No. 18051-18-8

D-6-Methyl-8-cyanomethylergoline

Cat. No. B231028
CAS RN: 18051-18-8
M. Wt: 265.35 g/mol
InChI Key: LBMFWYCMCHRLBU-YTXUZFAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-6-Methyl-8-cyanomethylergoline, also known as MCME, is a chemical compound that belongs to the ergoline family. It is a synthetic analog of ergot alkaloids and has been extensively studied for its potential use in scientific research.

Mechanism of Action

D-6-Methyl-8-cyanomethylergoline acts as a partial agonist at 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It also has affinity for dopamine receptors, which are involved in the regulation of movement and reward. D-6-Methyl-8-cyanomethylergoline's mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
D-6-Methyl-8-cyanomethylergoline has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. D-6-Methyl-8-cyanomethylergoline has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

D-6-Methyl-8-cyanomethylergoline has several advantages for use in lab experiments. It is a potent and selective agonist for serotonin and dopamine receptors, allowing for precise modulation of neurotransmitter activity. It also has a long half-life, making it ideal for studying the long-term effects of drug treatment. However, D-6-Methyl-8-cyanomethylergoline has some limitations, including its low solubility in water and the potential for toxicity at high doses.

Future Directions

There are several future directions for research on D-6-Methyl-8-cyanomethylergoline. One area of interest is its potential use in treating neurological disorders, particularly Parkinson's disease and schizophrenia. D-6-Methyl-8-cyanomethylergoline's effects on dopamine and serotonin receptors could make it a promising candidate for drug development in these areas. Another area of interest is its potential use in studying the role of serotonin and dopamine in the regulation of mood and behavior. Further research is needed to fully understand the mechanisms underlying D-6-Methyl-8-cyanomethylergoline's effects and its potential applications in scientific research.
Conclusion:
D-6-Methyl-8-cyanomethylergoline is a synthetic analog of ergot alkaloids that has been extensively studied for its potential use in scientific research. It has a range of biochemical and physiological effects and has been investigated for its potential use in treating various neurological disorders. D-6-Methyl-8-cyanomethylergoline's mechanism of action is not fully understood, but it is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter release and neuronal activity. Further research is needed to fully understand the potential applications of D-6-Methyl-8-cyanomethylergoline in scientific research.

Synthesis Methods

The synthesis of D-6-Methyl-8-cyanomethylergoline involves the reaction of 6-methyl-8-nitroergoline with cyanomethyl magnesium bromide. The resulting product is then reduced to D-6-Methyl-8-cyanomethylergoline using lithium aluminum hydride. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

D-6-Methyl-8-cyanomethylergoline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its effects on the central nervous system, particularly its interactions with serotonin receptors. D-6-Methyl-8-cyanomethylergoline has also been investigated for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.

properties

CAS RN

18051-18-8

Molecular Formula

C16H23NO

Molecular Weight

265.35 g/mol

IUPAC Name

2-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile

InChI

InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14?,16-/m1/s1

InChI Key

LBMFWYCMCHRLBU-YTXUZFAGSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N

SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N

synonyms

6-methyl-8 beta-ergoline acetonitrile
6-methyl-8 beta-ergoline acetonitrile, (8alpha)-isomer
6-methyl-8 beta-ergoline acetonitrile, monohydrochloride, (8alpha,10beta)-isomer
6-methyl-8 beta-ergoline acetonitrile, monomesylate, (8alpha)-isomer
6-methyl-8 beta-ergoline acetonitrile, tartrate, (8beta)-(R-(R*,R*))-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.